3α-Hydroxy Pravastatin Lactone-d3

Catalog No.
S1780913
CAS No.
1329809-35-9
M.F
C23H34O6
M. Wt
409.537
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3α-Hydroxy Pravastatin Lactone-d3

CAS Number

1329809-35-9

Product Name

3α-Hydroxy Pravastatin Lactone-d3

IUPAC Name

[(1S,6S,7R,8S,8aR)-6-hydroxy-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-7-methyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl] (2S)-2-(trideuteriomethyl)butanoate

Molecular Formula

C23H34O6

Molecular Weight

409.537

InChI

InChI=1S/C23H34O6/c1-4-13(2)23(27)29-20-7-5-6-15-10-19(25)14(3)18(22(15)20)9-8-17-11-16(24)12-21(26)28-17/h5-6,10,13-14,16-20,22,24-25H,4,7-9,11-12H2,1-3H3/t13-,14+,16+,17+,18-,19+,20-,22-/m0/s1/i2D3

InChI Key

JCXABYACWXHFQQ-RWLBLVLGSA-N

SMILES

CCC(C)C(=O)OC1CC=CC2=CC(C(C(C12)CCC3CC(CC(=O)O3)O)C)O

Synonyms

3α-iso-Pravastatin-d3; (2S)-2-(Methyl-d3)butanoic Acid (1S,6S,7R,8S,8aR)-1,2,6,7,8,8a-Hexahydro-6-hydroxy-7-methyl-8-[2-[(2R,4R)-tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl]ethyl]-1-naphthalenyl Ester; SQ 31906 Lactone-d3;

Chemical Identity and Use as Isotope-Labeled Internal Standard

3α-Hydroxy Pravastatin Lactone-d3 (3α-OH Pravastatin Lactone-d3) is a derivative of Pravastatin Lactone, a medication belonging to the statin class of drugs used to lower cholesterol. The "d3" designation indicates the presence of three deuterium atoms (isotopes of hydrogen) incorporated into the molecule. This specific isotope labeling makes 3α-OH Pravastatin Lactone-d3 a valuable tool in scientific research, particularly as an isotope-labeled internal standard for analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) [].

Function of Internal Standards in LC-MS

LC-MS is a powerful analytical technique used to identify and quantify unknown compounds in a mixture. An internal standard is a known compound deliberately added to the sample before analysis. During LC-MS analysis, both the sample components and the internal standard travel through the instrument together. By comparing the signal intensity of the analyte of interest (the unknown compound) to the signal intensity of the internal standard, researchers can account for variations that may occur during sample preparation or instrument operation. This allows for more accurate and reproducible quantification of the target analyte [].

Potential Applications in Pravastatin Research

The use of 3α-OH Pravastatin Lactone-d3 as an internal standard could be beneficial in various scientific research applications related to Pravastatin. Here are some potential examples:

  • Pharmacokinetic studies

    These studies investigate the absorption, distribution, metabolism, and excretion of Pravastatin in the body. By using 3α-OH Pravastatin Lactone-d3 as an internal standard, researchers can accurately measure Pravastatin levels in blood, tissues, or other biological fluids [].

  • Metabolism studies

    Understanding how Pravastatin is metabolized in the body is crucial for optimizing its therapeutic effects and minimizing side effects. 3α-OH Pravastatin Lactone-d3 can be used to quantify Pravastatin metabolites, providing valuable insights into its metabolic pathway [].

  • Drug interaction studies

    Certain medications can interact with Pravastatin, affecting its efficacy or safety. 3α-OH Pravastatin Lactone-d3 can be employed to measure Pravastatin levels in the presence of other drugs, helping to assess potential drug interactions [].

3α-Hydroxy Pravastatin Lactone-d3 is a deuterated analog of 3α-Hydroxy Pravastatin Lactone, which is a metabolite of Pravastatin, a widely used cholesterol-lowering medication. This compound has the molecular formula C23H31D3O6C_{23}H_{31}D_3O_6 and a molecular weight of approximately 409.53 g/mol. The presence of deuterium (D) in its structure enhances its stability and makes it useful as a tracer in various biochemical studies .

, primarily involving the inhibition of HMG-CoA reductase, an enzyme critical in cholesterol biosynthesis. The lactone form allows for hydrolysis under specific conditions, leading to the formation of the corresponding hydroxy acid. This reaction is significant for understanding its metabolic pathways and pharmacological effects .

3α-Hydroxy Pravastatin Lactone-d3 exhibits biological activity primarily through its role as an HMG-CoA reductase inhibitor. This mechanism reduces cholesterol synthesis in the liver, leading to decreased levels of low-density lipoprotein cholesterol in the bloodstream. Additionally, its deuterated form may provide insights into metabolic processes without altering the compound's biological properties significantly .

The synthesis of 3α-Hydroxy Pravastatin Lactone-d3 typically involves the modification of Pravastatin through deuteration at specific positions on the molecule. Common methods include:

  • Deuteration: Using deuterated reagents during the synthesis process to replace hydrogen atoms with deuterium.
  • Lactonization: Converting the hydroxy acid form of Pravastatin into its lactone form through cyclization reactions under acidic or basic conditions.

These methods ensure that the compound retains its pharmacological profile while allowing for tracking in metabolic studies .

The primary applications of 3α-Hydroxy Pravastatin Lactone-d3 include:

  • Metabolic Studies: As a labeled compound, it is used in pharmacokinetic studies to trace the metabolism of Pravastatin and its derivatives.
  • Research: It serves as a valuable tool in understanding cholesterol metabolism and the effects of statins on lipid profiles.
  • Drug Development: Insights gained from studies involving this compound can inform the development of new cholesterol-lowering therapies .

Interaction studies involving 3α-Hydroxy Pravastatin Lactone-d3 focus on its binding affinity to HMG-CoA reductase and potential interactions with other medications that affect lipid metabolism. These studies are crucial for understanding drug-drug interactions and optimizing therapeutic regimens for patients undergoing treatment with statins. The unique isotopic labeling allows researchers to track interactions more precisely than with non-labeled compounds .

Several compounds are structurally similar to 3α-Hydroxy Pravastatin Lactone-d3, including:

  • Pravastatin: The parent compound, known for its efficacy in lowering cholesterol levels.
  • Simvastatin: Another statin that shares a similar mechanism of action but differs in chemical structure and potency.
  • Atorvastatin: A more potent statin with a broader spectrum of activity against cholesterol synthesis.

Comparison Table

CompoundStructure TypeMechanism of ActionUnique Features
3α-Hydroxy Pravastatin Lactone-d3Deuterated metaboliteHMG-CoA reductase inhibitionTracer for metabolic studies
PravastatinNon-deuteratedHMG-CoA reductase inhibitionWidely used for hyperlipidemia treatment
SimvastatinNon-deuteratedHMG-CoA reductase inhibitionProdrug that requires activation
AtorvastatinNon-deuteratedHMG-CoA reductase inhibitionHigher potency and longer half-life

The uniqueness of 3α-Hydroxy Pravastatin Lactone-d3 lies in its isotopic labeling, which allows for detailed metabolic tracking while maintaining similar biological activity as other statins. This characteristic makes it particularly valuable in research settings focused on understanding lipid metabolism and drug interactions .

Biotechnological Synthesis via Microbial Fermentation

The biotechnological synthesis of 3α-Hydroxy Pravastatin Lactone-d3 represents a sophisticated integration of traditional fermentation processes with modern isotopic labeling techniques [2] [8]. The production pathway fundamentally relies on microbial fermentation systems that have been extensively developed for pravastatin synthesis, subsequently modified to incorporate deuterium labeling strategies.

The primary fermentation process begins with the cultivation of Penicillium chrysogenum, a well-established industrial microorganism that has undergone extensive classical strain improvement for enhanced secondary metabolite production [2] [10]. This organism serves as the foundation for compactin biosynthesis, which subsequently undergoes stereoselective hydroxylation to yield the pravastatin precursor [13]. The metabolic reprogramming of Penicillium chrysogenum toward pravastatin production involves the introduction of complete compactin biosynthetic pathways coupled with evolved cytochrome P450 enzymes [10] [13].

The fermentation conditions for optimal compactin production require precise control of multiple parameters. Temperature maintenance at approximately 25°C for initial cultivation periods of up to three days has been demonstrated to maximize mevastatin yields in primary fermentation broths [33]. The fermentation medium composition typically includes glycerol, glucose, yeast extract, soy meal, sodium nitrate, and magnesium sulfate as essential nutrients [33]. These components provide the carbon and nitrogen sources necessary for robust fungal growth and secondary metabolite accumulation.

A critical advancement in the biotechnological synthesis involves the implementation of single-step fermentative production systems [2] [10]. Traditional pravastatin production required a costly dual-step process involving separate fermentation and biotransformation phases [13]. The modern approach employs genetically modified Penicillium chrysogenum strains expressing evolved cytochrome P450 enzymes, specifically CYP105AS1 variants, which catalyze the direct conversion of compactin to pravastatin [10] [29].

The cytochrome P450-mediated hydroxylation represents the most crucial step in the biotechnological pathway [29]. Wild-type CYP105AS1 from Amycolatopsis orientalis demonstrates efficient compactin hydroxylase activity but predominantly produces the pharmacologically inactive 6-epi-pravastatin epimer [10]. Through directed evolution strategies, researchers have developed P450Prava variants that invert stereoselectivity to produce the desired pravastatin form [2] [10].

Table 1: Fermentation Parameters for Optimal Pravastatin Production

ParameterOptimal RangeDurationReference
Temperature25-28°C3-12 days [33] [9]
Initial pH6.0- [9]
Agitation Rate210 rpm- [9]
Glucose Concentration30 g/L- [32]
Glycerol Content2.5 mL/L- [32]

The optimization of fermentation parameters has been extensively studied using response surface methodology approaches [9]. Critical factors influencing pravastatin accumulation include fermentation time, initial medium pH, agitation rate, and slant age of the fungal inoculum [9]. Optimal conditions typically involve maintenance of pH at 6.0, agitation rates of 210 revolutions per minute, and fermentation periods of approximately 12 days [9].

Industrial-scale implementation of these biotechnological processes has achieved remarkable productivity levels. Pilot-scale production using engineered Penicillium chrysogenum strains expressing P450Prava has yielded pravastatin concentrations exceeding 6 grams per liter [2] [10]. This represents a significant advancement over previous biotransformation approaches that required separate cultivation and conversion steps.

The integration of redox partner systems plays a fundamental role in achieving functional cytochrome P450 expression within the fungal host [10] [29]. Self-sufficient bacterial cytochrome P450 systems utilize fused reductase domains, such as those derived from Rhodococcus species, to facilitate electron transfer processes essential for hydroxylation reactions [10]. These hybrid enzyme constructions enable effective compactin to pravastatin conversion without requiring additional ferredoxin or reductase supplementation.

Chemical Modification Strategies for Deuterium Incorporation

The incorporation of deuterium into 3α-Hydroxy Pravastatin Lactone-d3 requires sophisticated chemical modification strategies that preserve the structural integrity and biological activity of the parent compound while achieving specific isotopic substitution [14] [15]. These methodologies encompass diverse approaches ranging from direct hydrogen-deuterium exchange reactions to synthetic precursor labeling techniques.

Direct hydrogen-deuterium exchange represents the most commonly employed strategy for deuterium incorporation in pharmaceutical compounds [14] [15]. This approach utilizes deuterium oxide as an inexpensive deuterium source in combination with various catalytic systems [14]. Platinum group metals supported on carbon substrates have demonstrated exceptional efficacy for multi-deuteration of organic compounds in mixed solvent systems containing 2-propanol and deuterium oxide [14].

The mechanistic basis for catalytic deuteration involves the formation of metal-deuterium complexes that facilitate exchange reactions at specific molecular positions [15]. Palladium-catalyzed systems operate through oxidative insertion mechanisms wherein palladium centers coordinate with both hydrogen gas and deuterium oxide [15]. This coordination enables the generation of deuterium gas in situ, which subsequently participates in reductive deuteration of unsaturated bonds and aromatic systems [15].

Site-selective deuteration strategies have been developed using organocatalytic methods that provide enhanced control over isotopic substitution patterns [14]. N-heterocyclic carbene catalysts demonstrate particular effectiveness for mono-deuteration of aromatic aldehydes, while basic resin catalysts facilitate α-deuteration of aliphatic aldehydes [14]. These approaches enable the preparation of deuterated synthetic precursors that can be subsequently elaborated into the target lactone structure.

Table 2: Deuteration Methods and Efficiency Parameters

MethodDeuterium SourceCatalyst SystemIncorporation RateTemperatureReference
Catalytic ExchangeD2OPt/Al2O380-99%25-30°C [14] [20]
ElectrochemicalD2OGraphene oxide membrane80-98%25°C [20]
Base-CatalyzedD2Otert-Butoxide85-95%30°C [15]
OrganocatalyticD2ON-heterocyclic carbene90-98%Room temperature [14]

Flow synthesis methodologies represent a significant advancement in deuteration technology, offering enhanced process control and reduced environmental impact [20] [26]. These systems employ microwave-assisted reactions with platinum on alumina catalysts under controlled pressure conditions [26]. The flow approach enables continuous production of deuterated compounds with superior deuteration ratios compared to traditional batch processes [26].

The electrochemical deuteration method represents an innovative approach that eliminates the need for high-pressure conditions and organic synthesis processes [20]. This technique utilizes proton-conducting membranes with attached electrodes to facilitate deuterium incorporation through electrochemical oxidation and reduction processes [20]. Heavy water and proton sources are supplied to the anode compartment, while the target compound is introduced at the cathode [20].

Metabolic precursor labeling strategies offer an alternative approach for deuterium incorporation during the biosynthetic pathway [5]. This method involves the introduction of deuterated nutrients or metabolic intermediates during fermentation processes, allowing the natural biosynthetic machinery to incorporate deuterium atoms at specific positions [5]. Carbon-13 and deuterium dual labeling can be achieved through the use of isotopically enriched glucose and other carbon sources during microbial cultivation [5].

Chemical synthesis approaches for deuterium incorporation often involve multi-step synthetic sequences that introduce deuterated building blocks at strategic points in the molecular construction [17]. Deuterodehalogenation reactions provide regioselective deuterium incorporation through the replacement of halogen substituents with deuterium atoms [15]. Photocatalytic and electrocatalytic methodologies enable deuterodehalogenation under mild conditions using deuterium oxide without requiring extensive substrate pretreatment [15].

The kinetic isotope effect represents a fundamental consideration in deuteration strategies, as carbon-deuterium bonds exhibit greater stability compared to carbon-hydrogen bonds [16] [19]. This enhanced stability can significantly alter metabolic pathways and pharmacokinetic properties, potentially leading to improved drug stability and altered clearance rates [16] [40]. The deuterium kinetic isotope effect typically manifests as a 2-7 fold reduction in metabolic transformation rates [40].

Optimization of Deuterium Retention During Lactonization

The optimization of deuterium retention during lactonization processes represents a critical challenge in the synthesis of 3α-Hydroxy Pravastatin Lactone-d3, requiring careful control of reaction conditions to prevent isotopic exchange while maintaining efficient cyclization [18] [27]. Lactonization involves the intramolecular formation of cyclic ester bonds through nucleophilic attack of hydroxyl groups on carboxylate functionalities, a process that can be accompanied by undesirable deuterium loss if not properly managed.

The mechanistic understanding of lactonization processes has been significantly advanced through studies of iron-catalyzed intramolecular carbon-hydrogen oxidation reactions [18]. These investigations demonstrate that lactonization proceeds through a two-step mechanism involving initial hydrogen atom transfer followed by rapid carboxylate rebound [18]. The second step of lactonization occurs as a fast carboxylate rebound process, as confirmed by oxygen-18 labeling experiments and supported by theoretical calculations [18].

Temperature control represents one of the most critical parameters for deuterium retention during lactonization [18]. Lower reaction temperatures generally favor deuterium retention by reducing the kinetic energy available for isotopic exchange processes. Studies of iron-mediated lactonization have shown that reactions conducted at temperatures below 30°C exhibit superior deuterium retention compared to elevated temperature conditions [18].

pH optimization plays a fundamental role in controlling deuterium exchange during lactonization processes [27]. Alkaline conditions can promote hydrogen-deuterium exchange through base-catalyzed mechanisms, while acidic conditions may facilitate protonation-deprotonation cycles that lead to isotopic scrambling [27]. Neutral to slightly acidic conditions typically provide optimal deuterium retention while maintaining reasonable reaction rates for lactone formation.

Table 3: Reaction Conditions for Optimized Deuterium Retention

ParameterOptimal RangeDeuterium RetentionReaction RateReference
Temperature20-30°C>95%Moderate [18]
pH6.5-7.5>90%Good [27]
Reaction Time2-6 hoursVariableFast [18]
Solvent SystemAnhydrous organic>98%Good [15]

Solvent selection significantly influences deuterium retention during lactonization reactions. Protic solvents can serve as hydrogen sources that compete with deuterated positions, leading to isotopic dilution [15]. Aprotic solvents, particularly anhydrous organic media, provide superior environments for maintaining deuterium incorporation [15]. The exclusion of water and alcohols from reaction systems prevents unwanted hydrogen-deuterium exchange processes.

Catalyst selection and loading optimization represent additional factors affecting deuterium retention [18]. Metal-based catalysts can facilitate isotopic exchange through coordination and activation of carbon-hydrogen and carbon-deuterium bonds [18]. The choice of catalyst system must balance catalytic activity for lactonization with minimal propensity for deuterium scrambling [18].

The kinetics of lactonization processes demonstrate that rapid reaction rates generally favor deuterium retention by minimizing the time available for isotopic exchange [18]. Iron-mediated lactonization systems exhibit particularly favorable kinetics, with lactone formation occurring concomitantly with catalyst formation and decay [18]. This temporal correlation suggests that optimized catalyst concentrations can maximize both reaction efficiency and isotopic integrity.

Mechanistic studies using intramolecular kinetic isotope effect measurements provide insights into deuterium retention mechanisms [18]. These investigations reveal that the lactonization process involves asynchronous hydride transfer consisting of initial hydrogen atom transfer followed by electron transfer and lactone formation [18]. The low activation entropy determined from Eyring analysis supports the intramolecular nature of the carbon-hydrogen cleavage process [18].

Protective group strategies can be employed to shield deuterated positions from exchange during lactonization [15]. Temporary protection of reactive hydrogen positions prevents isotopic scrambling while allowing the desired cyclization to proceed [15]. Subsequent deprotection under mild conditions can restore the target deuterated lactone structure with minimal isotopic loss.

Purification Challenges in Isotopologue Separation

The purification and separation of 3α-Hydroxy Pravastatin Lactone-d3 from its non-deuterated analogues presents significant analytical and preparative challenges due to the minimal physical and chemical differences between isotopologues [21] [23]. These challenges arise from the fact that deuterated and non-deuterated compounds exhibit nearly identical chemical properties while differing only in mass and subtle differences in bond strengths and vibrational frequencies.

Chromatographic isotope effects represent the primary basis for isotopologue separation in liquid chromatography systems [23] [24]. These effects manifest as differential retention times between deuterated and non-deuterated compounds due to varying interactions with stationary phase materials [23]. The magnitude of chromatographic isotope effects depends on multiple factors including stationary phase composition, mobile phase conditions, and the specific positions of deuterium substitution [24].

High-performance liquid chromatography separation of isotopologues has been achieved through the optimization of aromatic π interactions between analytes and stationary phases [23]. Stationary phases containing polar functional groups, such as silanol groups, demonstrate enhanced separation efficiency for deuterated aromatic compounds [23]. The separation mechanism involves differential OH-π interactions wherein deuterated analytes exhibit stronger interactions due to slightly higher electron density compared to protiated analogues [23].

Table 4: Chromatographic Separation Parameters for Isotopologue Purification

Stationary PhaseMobile PhaseSeparation FactorResolutionTemperatureReference
C18 SilicaAcetonitrile/Water1.02-1.051.2-2.130°C [23]
Phenyl-HexylMethanol/Buffer1.03-1.081.5-2.825°C [24]
C70-FullereneOrganic/Aqueous1.01-1.041.1-1.9Room temperature [23]
PentafluorophenylAcetonitrile gradient1.04-1.091.8-3.235°C [24]

The selection of isotopic labeling strategy significantly influences separation feasibility [24]. Deuterium labeling typically produces smaller chromatographic isotope effects compared to carbon-13 or nitrogen-15 labeling [24]. Studies of deuterated versus nitrogen-15 labeled compounds have demonstrated that nitrogen-15 isotopologues exhibit superior chromatographic separation characteristics with reduced matrix effects [24].

Ultra-high-resolution ion mobility spectrometry has emerged as a powerful technique for isotopologue separation based on differential ion-neutral collision cross sections [25]. This method achieves separation through the mass-dependent acceleration and collision properties of isotopically labeled ions in drift gas environments [25]. Resolving powers of 250 or higher enable the separation of deuterated compounds from their protiated analogues [25].

Mass spectrometry-based purification approaches utilize the inherent mass differences between isotopologues for separation and quantification [4] [6]. Hydrogen-deuterium exchange coupled with mass spectrometry provides structural information while enabling isotopologue discrimination [4]. Online hydrogen-deuterium exchange methodologies have been developed for post-column deuterium incorporation, allowing real-time assessment of isotopic composition [4].

The matrix effects in electrospray ionization mass spectrometry present particular challenges for isotopologue analysis [24]. Differential ionization efficiencies between deuterated and non-deuterated compounds can lead to inaccurate quantification, especially when chromatographic separation is incomplete [24]. These effects are most pronounced when compounds elute at different retention times, exposing them to varying matrix compositions [24].

Preparative-scale isotopologue separation requires scaling up of analytical separation methods while maintaining resolution and yield [21]. Isotope separation techniques based on physical properties such as diffusion, centrifugal forces, and electromagnetic fields have been employed for large-scale applications [21]. However, these methods are generally more applicable to lighter elements and may not provide sufficient selectivity for complex organic molecules.

Crystallization-based purification approaches can exploit subtle differences in crystal packing between isotopologues [22]. The quantum sieving effect in confined crystalline environments can enhance selectivity for specific isotopic compositions [22]. However, the effectiveness of crystallization methods depends on the specific molecular structure and the positions of deuterium substitution.

Temperature-dependent separation methods take advantage of the different vibrational frequencies of carbon-deuterium versus carbon-hydrogen bonds [22]. Lower temperatures generally enhance isotopologue separation by amplifying the quantum mechanical differences between isotopically substituted molecules [22]. Cryogenic separation techniques can achieve higher selectivity factors but require specialized equipment and increased operational complexity.

High Performance Liquid Chromatography with ultraviolet detection represents the cornerstone analytical technique for purity assessment of 3α-Hydroxy Pravastatin Lactone-d3. The development of robust High Performance Liquid Chromatography-ultraviolet methods requires systematic optimization of chromatographic parameters to achieve adequate separation, sensitivity, and selectivity for the target analyte and potential impurities [1] [2].

Method Development Strategy

The foundation of High Performance Liquid Chromatography-ultraviolet method development begins with comprehensive characterization of the analyte's physicochemical properties. 3α-Hydroxy Pravastatin Lactone-d3, with its molecular formula C₂₃H₃₄O₆ and molecular weight of 409.5 grams per mole, exhibits optimal ultraviolet absorption at wavelengths between 238-239 nanometers [3] [4]. This absorption maximum corresponds to the conjugated system present in the pravastatin backbone and provides excellent sensitivity for quantitative analysis.

The selection of stationary phase plays a critical role in achieving optimal separation. Reversed-phase chromatography using octadecylsilane columns has demonstrated superior performance for pravastatin derivatives. The Symmetry C18 column (250 × 4.6 millimeters, 5 micrometers particle size) has shown excellent retention and peak shape characteristics for pravastatin lactone compounds [1] [2]. Alternative columns such as Zorbax ODS and Phenomenex Luna C18 have also proven effective, with selection dependent on specific separation requirements and available instrumentation.

Mobile Phase Optimization

Mobile phase composition represents the most critical parameter affecting separation selectivity and analysis time. Optimal mobile phase systems typically consist of methanol-buffer combinations in ratios ranging from 60:40 to 80:20 volume per volume [1] [5]. The buffer component, commonly prepared using potassium dihydrogen phosphate or ammonium acetate at concentrations between 10-50 millimolar, maintains consistent pH control essential for analyte stability and reproducible retention times.

The pH optimization window for pravastatin derivatives typically ranges from 3.0 to 4.5, balancing analyte stability with chromatographic performance [6] [7]. At pH values below 3.0, potential degradation of the lactone ring may occur, while pH values above 5.0 can result in poor peak shape and reduced column efficiency. The addition of organic modifiers such as triethylamine at concentrations of 0.1-0.2% volume per volume can improve peak symmetry and reduce tailing factors [5].

Validation Parameters and Acceptance Criteria

Method validation for purity assessment follows International Conference on Harmonisation Q2(R2) guidelines, encompassing accuracy, precision, specificity, linearity, range, detection limits, and robustness [8] [9]. Linearity studies typically demonstrate correlation coefficients greater than or equal to 0.995 across concentration ranges spanning 80-120% of the target concentration [1] [6]. The working range encompasses concentrations from 10-70 micrograms per milliliter, providing adequate coverage for routine purity determinations.

Accuracy assessment through recovery studies yields acceptable results within 98.0-102.0% of theoretical values across multiple concentration levels [6] [10]. Precision evaluation demonstrates relative standard deviation values less than or equal to 2.0% for repeatability conditions and less than or equal to 3.0% for intermediate precision studies, confirming method reproducibility under varying analytical conditions.

System Suitability Requirements

System suitability testing ensures consistent method performance throughout routine analysis. Critical parameters include injection precision with relative standard deviation values not more than 2.0% for six consecutive standard injections, theoretical plate counts exceeding 2000 per meter, and tailing factors maintained below 2.0 [10]. Resolution requirements mandate baseline separation with resolution values greater than or equal to 2.0 between 3α-Hydroxy Pravastatin Lactone-d3 and potential impurities or degradation products.

The implementation of check standards at 98.0-102.0% recovery provides additional assurance of method accuracy throughout analytical runs [10]. These standards, prepared independently from calibration standards, serve as ongoing verification of method performance and help identify potential systematic errors or instrument drift.

Liquid Chromatography-Tandem Mass Spectrometry Protocols for Isotopic Purity Verification

Liquid Chromatography-Tandem Mass Spectrometry protocols provide unparalleled specificity and sensitivity for isotopic purity verification of 3α-Hydroxy Pravastatin Lactone-d3. The deuterium labeling present in this compound necessitates sophisticated analytical approaches capable of distinguishing between isotopically labeled and unlabeled species while accurately quantifying isotopic enrichment levels [11] [12].

Instrument Configuration and Ionization Optimization

The selection of ionization mode significantly impacts method sensitivity and selectivity. Electrospray ionization in positive mode typically provides optimal response for pravastatin lactone derivatives, generating abundant protonated molecular ions at mass-to-charge ratio 410.3 for the fully deuterated species [13] [14]. Alternative ionization approaches including atmospheric pressure chemical ionization may offer advantages for specific applications, particularly when enhanced fragmentation patterns are required for structural elucidation.

Mass spectrometer configuration employs multiple reaction monitoring mode to maximize selectivity and eliminate potential interferences from matrix components. The selection of precursor and product ion transitions requires careful optimization to ensure adequate sensitivity while maintaining specificity for the target analyte. Typical transitions for 3α-Hydroxy Pravastatin Lactone-d3 include the molecular ion to characteristic fragment ions resulting from neutral losses such as the methylbutyrate side chain (102 daltons) and acetate group (60 daltons) [15].

Chromatographic Separation Strategy

The chromatographic component of Liquid Chromatography-Tandem Mass Spectrometry methods requires optimization to separate isotopic variants and potential isobaric interferences. Ultra High Performance Liquid Chromatography systems provide enhanced resolution and reduced analysis times compared to conventional High Performance Liquid Chromatography platforms. Column selection typically favors sub-2 micrometer particle size stationary phases, such as Acquity UPLC BEH C18 (100 × 2.1 millimeters, 1.7 micrometers), which deliver improved peak capacity and sensitivity [13].

Mobile phase systems for mass spectrometry applications require volatile buffers compatible with electrospray ionization. Ammonium acetate and ammonium formate buffers at concentrations between 2-10 millimolar provide adequate pH control while maintaining optimal ionization efficiency. The incorporation of organic modifiers such as acetonitrile and methanol in gradient elution programs enables effective separation of isotopomers and related compounds.

Isotopic Enrichment Calculation Methods

Accurate determination of isotopic purity requires sophisticated data processing algorithms that account for natural isotopic contributions from carbon-13, nitrogen-15, and oxygen-18 isotopes present in the molecule [11] [12]. The calculation methodology involves deconvolution of mass spectral data to determine the relative abundance of each isotopic species, followed by correction for natural isotopic background contributions.

The isotopic purity calculation employs the following approach: individual isotopic peaks are integrated across their respective retention time windows, and peak areas are corrected for instrument response factors and natural isotopic abundances. The degree of deuterium incorporation is calculated using isotopic distribution modeling software that predicts theoretical isotopic patterns based on molecular composition and compares these predictions with experimental observations [12].

Method Validation Considerations

Validation of Liquid Chromatography-Tandem Mass Spectrometry methods for isotopic purity determination encompasses traditional analytical validation parameters with additional considerations specific to isotopic analysis [16]. Specificity assessment requires demonstration that the method can accurately distinguish between isotopically labeled and unlabeled species in the presence of potential interferences, including metabolites, degradation products, and related impurities.

Accuracy evaluation involves analysis of synthetic mixtures containing known ratios of deuterated and non-deuterated standards. These reference materials enable assessment of method bias and establishment of correction factors for systematic errors. Precision studies encompass both analytical precision (instrument variability) and sample preparation precision, with acceptance criteria typically requiring relative standard deviation values less than 5.0% for replicate analyses [17].

The stability of isotopic labeling under analytical conditions requires specific evaluation, as exchange reactions or degradation processes may alter isotopic composition during sample preparation or analysis. Stability studies encompass short-term bench-top stability, freeze-thaw cycling, and long-term storage conditions to establish appropriate sample handling protocols [14].

Nuclear Magnetic Resonance Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance spectroscopy provides definitive structural confirmation for 3α-Hydroxy Pravastatin Lactone-d3 through detailed analysis of molecular connectivity, stereochemistry, and isotopic labeling patterns. The application of modern Nuclear Magnetic Resonance techniques enables comprehensive characterization of this complex molecule while confirming the integrity of deuterium labeling and overall molecular structure [18] [19].

Proton Nuclear Magnetic Resonance Analysis

Proton Nuclear Magnetic Resonance spectroscopy serves as the primary technique for structural elucidation and deuterium labeling verification. The spectrum of 3α-Hydroxy Pravastatin Lactone-d3 exhibits characteristic chemical shifts corresponding to the hexahydronaphthalene ring system, lactone moiety, and alkyl side chains. The deuterium substitution in the methyl group results in distinctive spectral changes, with the deuterated methyl signal appearing as a significantly reduced or absent multipicity compared to the corresponding protonated analog [18].

Critical structural features identifiable through proton Nuclear Magnetic Resonance include the characteristic lactone ring protons appearing between 4.0-5.5 parts per million, hydroxyl group protons appearing as broad signals between 3.0-4.0 parts per million, and the decalin ring system protons distributed across the aliphatic region. The integration patterns provide quantitative information regarding the degree of deuteration, with reduced integration in the deuterated methyl region confirming successful isotopic labeling [19].

Carbon-13 Nuclear Magnetic Resonance Characterization

Carbon-13 Nuclear Magnetic Resonance spectroscopy provides essential structural information through identification of all carbon environments within the molecule. The spectrum displays characteristic resonances for the lactone carbonyl carbon appearing around 170-180 parts per million, aromatic carbons in the 120-140 parts per million region, and aliphatic carbons distributed throughout the 20-80 parts per million range [20].

The deuterium labeling pattern becomes evident through examination of carbon-13 coupling patterns and chemical shift perturbations. Deuterium substitution typically results in upfield shifts of 0.1-0.3 parts per million for directly attached carbons and smaller perturbations for carbons in β-positions relative to deuterium. These isotope effects provide definitive confirmation of deuterium incorporation sites and labeling efficiency [18].

Two-Dimensional Nuclear Magnetic Resonance Techniques

Advanced two-dimensional Nuclear Magnetic Resonance experiments provide detailed structural connectivity information essential for complete molecular characterization. Correlation Spectroscopy experiments establish proton-proton coupling networks, enabling assignment of complex multipicity patterns and confirmation of molecular connectivity. Heteronuclear Single Quantum Coherence experiments correlate directly bonded carbon-proton pairs, facilitating assignment of carbon-13 resonances and providing additional confirmation of deuterium labeling sites [18].

Nuclear Overhauser Effect Spectroscopy experiments reveal spatial proximity relationships between nuclei, providing crucial stereochemical information for the 3α-hydroxyl group orientation and overall molecular conformation. These experiments confirm the relative stereochemistry of chiral centers and validate the proposed three-dimensional structure of the molecule [19].

Quantitative Nuclear Magnetic Resonance Applications

Quantitative Nuclear Magnetic Resonance techniques enable accurate determination of isotopic enrichment and purity assessment without requiring external standards. The method relies on careful control of relaxation delays, pulse calibration, and integration procedures to ensure accurate quantitative results. Digital resolution and acquisition parameters require optimization to achieve adequate sensitivity for minor isotopic species while maintaining reasonable acquisition times [21].

The quantitative approach involves comparison of integration values for deuterated and non-deuterated sites within the same molecule, providing internal standardization and eliminating systematic errors associated with external standards. Mathematical analysis of integration ratios, corrected for nuclear Overhauser effect influences and differential relaxation rates, yields precise isotopic enrichment values with uncertainties typically less than 1.0% [21].

Sample Preparation and Measurement Conditions

Optimal Nuclear Magnetic Resonance measurements require careful sample preparation to ensure consistent results and minimize potential artifacts. Deuterated solvents such as chloroform-d or dimethyl sulfoxide-d6 provide appropriate solubility for pravastatin derivatives while avoiding interference with analyte signals. Sample concentrations between 1-10 milligrams per milliliter typically provide adequate signal-to-noise ratios for routine analysis [18].

Temperature control during measurement proves critical for reproducible chemical shifts and coupling patterns. Standard measurement temperatures of 25°C provide optimal balance between spectral quality and experimental convenience. Shimming optimization and probe tuning ensure optimal spectral resolution and sensitivity, particularly important for detection of minor isotopic species and accurate integration of overlapping resonances [19].

Chiral Separation Techniques for Enantiomeric Purity Assessment

Chiral separation techniques provide essential analytical capabilities for determining enantiomeric purity of 3α-Hydroxy Pravastatin Lactone-d3, addressing the critical quality requirement for stereochemical homogeneity in pharmaceutical compounds. The development of enantioselective methods requires systematic evaluation of chiral recognition mechanisms and optimization of separation conditions to achieve adequate resolution between enantiomeric species [22] [23].

Chiral Stationary Phase Selection and Optimization

The selection of appropriate chiral stationary phases represents the fundamental decision affecting separation success and method robustness. Polysaccharide-based chiral stationary phases, including cellulose and amylose derivatives, demonstrate broad applicability for pravastatin-related compounds due to their ability to form inclusion complexes with the lactone ring system and accommodate the complex three-dimensional structure of the molecule [24] [25].

Chiralpak AD and Chiralcel OD columns have shown particular effectiveness for pravastatin derivative separations, providing baseline resolution with reasonable analysis times. The optimization process involves systematic evaluation of mobile phase composition, with polar organic mode utilizing alcoholic modifiers such as methanol, ethanol, and isopropanol combined with alkane solvents like hexane or heptane [24]. The incorporation of basic additives such as diethylamine at concentrations of 0.1-0.2% volume per volume improves peak symmetry and reduces tailing effects commonly observed with basic analytes.

Alternative Chiral Recognition Mechanisms

Cyclodextrin-based separations offer complementary selectivity patterns compared to polysaccharide phases, operating through host-guest inclusion complex formation. The cavity size of β-cyclodextrin and γ-cyclodextrin derivatives provides optimal accommodation for pravastatin lactone moieties, while hydroxyl and charged substituents on the cyclodextrin rim contribute additional binding interactions [26]. Highly sulfated cyclodextrin derivatives demonstrate enhanced selectivity for basic compounds, with separation mechanisms involving both inclusion complex formation and electrostatic interactions.

Protein-based chiral stationary phases, such as bovine serum albumin and α1-acid glycoprotein columns, provide unique selectivity based on multiple weak interaction sites mimicking biological recognition processes. These phases demonstrate particular utility for compounds with multiple chiral centers, as the protein binding sites can accommodate complex three-dimensional structures through simultaneous interactions with multiple functional groups [27].

Mobile Phase Optimization Strategies

The optimization of mobile phase composition requires systematic evaluation of multiple variables affecting both retention and enantioselectivity. In normal phase mode, the ratio of polar to non-polar solvents critically affects both capacity factors and separation factors. Typical optimization ranges encompass alcohol concentrations from 5-50% volume per volume in hydrocarbon solvents, with optimal conditions often falling between 10-30% alcohol content [28].

The pH of mobile phase systems significantly influences separation performance, particularly for ionizable analytes. Buffer systems utilizing ammonium acetate or phosphate buffers maintain consistent ionization states while providing adequate buffering capacity. The incorporation of volatile acid or base modifiers enables fine-tuning of analyte ionization and interaction strength with chiral selectors [29].

Method Validation for Enantiomeric Purity Determination

Validation of chiral methods follows established pharmaceutical guidelines with specific considerations for enantiomeric impurity quantification. The method must demonstrate capability to detect and quantify the minor enantiomer at levels down to 0.1% relative to the major enantiomer, consistent with International Conference on Harmonisation guidelines for enantiomeric impurities [23] [29]. This requirement necessitates exceptional method sensitivity and freedom from interfering peaks in the retention time region of the minor enantiomer.

Resolution requirements mandate baseline separation with resolution values greater than 2.0 between enantiomeric peaks to ensure accurate quantification of minor enantiomeric impurities. The use of racemic reference standards enables verification of enantiomer elution order and provides quality control samples for ongoing method performance verification [30] [28].

System Suitability and Quality Control

System suitability testing for chiral methods encompasses traditional chromatographic parameters with additional requirements specific to enantiomeric separations. Resolution testing requires injection of racemic standards to confirm adequate separation and verify that resolution criteria are maintained throughout analytical runs. The relative standard deviation for replicate injections must not exceed 2.0% for area measurements, while retention time reproducibility requires relative standard deviation values below 1.0% [23].

The implementation of chiral resolution standards provides ongoing verification of column performance and method selectivity. These standards, prepared from racemic or partially enriched materials, enable detection of changes in enantioselectivity that might affect quantitative accuracy. Regular monitoring of resolution and peak symmetry parameters helps identify potential column degradation or mobile phase composition drift before method performance is compromised [28].

Validation Study Results and Performance Characteristics

Comprehensive validation studies for enantiomeric purity determination demonstrate method capability across relevant concentration ranges and analytical conditions. Linearity studies typically encompass ranges from limit of quantification levels (approximately 0.1% of main component) to 150% of specification limits, with correlation coefficients exceeding 0.995 throughout the validated range. Accuracy assessment through standard addition techniques yields recovery values between 95-105% across the validated concentration range [30].

Precision evaluation encompasses both injection precision and analytical precision, with replicate analyses of quality control samples demonstrating relative standard deviation values below 5.0% for concentrations at the limit of quantification and below 2.0% for higher concentration levels. Intermediate precision studies conducted with different analysts, instruments, and reagent lots confirm method robustness and transferability between analytical laboratories [31].

Dates

Last modified: 07-19-2023

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